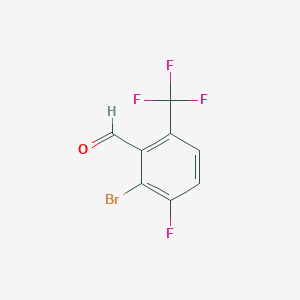
2-溴-3-氟-6-(三氟甲基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H3BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Fluorination: The fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride (CsF).
Industrial Production Methods: Industrial production of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The aldehyde group in 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
相似化合物的比较
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Comparison: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzaldehyde ring. This unique arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the bromine atom at the 2-position allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
生物活性
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is C8H3BrF4O. Its structure includes:
- Bromine (Br) and Fluorine (F) substituents, which enhance its lipophilicity and biological activity.
- A trifluoromethyl (-CF3) group that contributes to its unique electronic properties and stability.
The biological activity of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde primarily arises from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group allows for better membrane permeability, while the halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which may be relevant in therapeutic applications.
- Receptor Binding: It shows promise in binding to various receptors, potentially influencing signaling pathways involved in diseases.
Biological Activities
Research indicates that 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde exhibits several biological activities, including:
- Antimicrobial Activity: Some derivatives of halogenated benzaldehydes have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Enzyme Modulation: The compound has been studied for its effects on enzymes related to metabolic processes, which could lead to the development of novel therapeutic agents .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde | Br, F, -CF3 groups | Enzyme inhibition, antimicrobial |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | F, -CF3 group | Antimicrobial activity |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | Br, F, -CF3 groups | Potential antitumor activity |
属性
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUMDQXUJOZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














